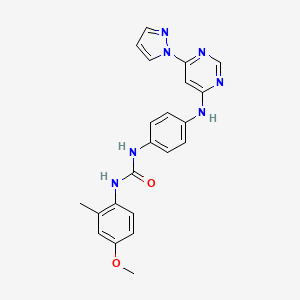

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2/c1-15-12-18(31-2)8-9-19(15)28-22(30)27-17-6-4-16(5-7-17)26-20-13-21(24-14-23-20)29-11-3-10-25-29/h3-14H,1-2H3,(H,23,24,26)(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQKCNZNKWYDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea is a pyrazolyl-urea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a pyrazole ring, a pyrimidine moiety, and a urea linkage, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that pyrazolyl-ureas, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.

Table 1: Anticancer Activity of Pyrazolyl-Ureas

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 0.5 | p38 MAPK inhibition |

| Compound B | MCF-7 (Breast) | 0.3 | COX-2 inhibition |

| Target Compound | Various | TBD | TBD |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cytokine production, particularly TNFα and IL-17, which play crucial roles in inflammatory diseases.

Case Study: Inhibition of TNFα Production

In a study involving lipopolysaccharide (LPS)-stimulated THP-1 cells, the target compound demonstrated an EC50 value of approximately 18 nM for TNFα inhibition, indicating potent anti-inflammatory activity.

3. Antimicrobial Activity

Similar derivatives have shown moderate antimicrobial activity against various bacterial strains. For example, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentrations (MICs) around 250 µg/mL.

The biological activity of the compound is largely attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound may inhibit key kinases such as p38 MAPK and COX-2, which are involved in inflammatory responses and cancer progression.

- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines like TNFα and IL-17, the compound may reduce inflammation and potentially alleviate symptoms in autoimmune diseases.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolyl-ureas has revealed that modifications to the urea linkage and substitution patterns on the pyrazole or pyrimidine rings can significantly affect biological activity. For instance:

- Substituents on the Phenyl Ring : Variations in methoxy or methyl groups can enhance selectivity towards specific receptors.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methoxy Group | Increases potency against COX-2 |

| Methyl Substitution | Enhances selectivity for p38 MAPK |

Q & A

Q. What are the standard synthetic routes for synthesizing this urea derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, starting with the formation of the pyrimidine core and subsequent coupling with functionalized phenyl groups. Key steps include:

- Coupling reactions : Amine-linked pyrimidine intermediates are synthesized via Buchwald-Hartwig or Ullmann coupling to attach the pyrazole ring .

- Urea formation : A nucleophilic substitution reaction between isocyanate and amine groups yields the urea moiety .

- Optimization strategies : Microwave-assisted synthesis reduces reaction time, while catalysts like Pd(OAc)₂ improve coupling efficiency. Solvent selection (e.g., DMF or THF) impacts yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates substitution patterns (e.g., pyrimidine C-H signals at δ 8.2–8.5 ppm, urea NH protons at δ 9.1–9.5 ppm) .

- Infrared (IR) Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and pyrazole/pyrimidine ring vibrations .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (calculated for C₂₂H₂₂N₇O₂: 424.19 g/mol) .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What are the key functional groups influencing reactivity and stability during storage?

- Urea moiety : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments .

- Pyrimidine and pyrazole rings : Participate in π-π stacking and hydrogen bonding, influencing solubility in polar aprotic solvents .

- Methoxy group : Enhances lipophilicity but may undergo demethylation under oxidative conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Systematic substitution : Replace the 4-methoxy-2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups to modulate target binding .

- Bioisosteric replacements : Substitute the pyrazole ring with triazoles or imidazoles to evaluate potency changes in kinase inhibition assays .

- Data-driven optimization : Use IC₅₀ values from enzyme assays (e.g., tyrosine kinases) to correlate substituent effects with activity .

Q. What experimental approaches elucidate the compound’s mechanism of action in disease models?

- Target identification : Employ affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

- Kinase profiling : Screen against a panel of 100+ kinases to identify inhibitory activity (e.g., IC₅₀ < 1 μM for FLT3 or EGFR mutants) .

- Cellular assays : Measure apoptosis (Annexin V staining) or proliferation (MTT assay) in cancer cell lines (e.g., HCT-116 or MCF-7) .

Q. How can computational modeling predict target interactions and guide synthetic modifications?

- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PyMol visualization of hydrogen bonds with pyrimidine N1) .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable target engagement) .

- QSAR models : Train algorithms on bioactivity data to predict optimal substituents for improved potency .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities across structural analogs?

- Systematic benchmarking : Compare IC₅₀ values of analogs (e.g., pyridazine vs. pyrimidine cores) under identical assay conditions .

- Meta-analysis : Aggregate data from kinase profiling studies to identify trends (e.g., pyrimidine derivatives show 10-fold higher selectivity than pyridazines) .

- Crystallography : Solve co-crystal structures to confirm binding modes and explain activity differences (e.g., urea orientation in the active site) .

Methodological Recommendations

- Synthetic reproducibility : Document reaction parameters (temperature, solvent purity) to minimize batch-to-batch variability .

- Data validation : Use orthogonal assays (e.g., SPR and ITC) to confirm target binding kinetics .

- Ethical compliance : Follow OECD guidelines for in vitro/in vivo toxicity testing before translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.